molecular formula C7H4I2O2 B1346090 3,4-Diiodobenzoic acid CAS No. 35674-20-5

3,4-Diiodobenzoic acid

Cat. No. B1346090
CAS RN: 35674-20-5
M. Wt: 373.91 g/mol
InChI Key: DFYULHRIYLAUJM-UHFFFAOYSA-N
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Description

3,4-Diiodobenzoic acid is a chemical compound with the molecular formula C7H4I2O2 . It has an average mass of 373.914 Da and a mono-isotopic mass of 373.830048 Da .

Scientific Research Applications

Growth Regulation and Ethylene Production in Plant Biology

Research on phenolic acids closely related to 3,4-diiodobenzoic acid, such as 3,5-diiodo-4-hydroxybenzoic acid, has explored their effects on plant biology. These studies have shown that certain phenolic acids can promote root growth in cress seedlings and inhibit the production of ethylene, suggesting a potential application in agriculture for growth regulation and enhancing plant development under specific conditions (Robert, Taylor, & Wain, 2004). Another study confirmed these effects, further indicating the complex interactions between phenolic acids and plant growth hormones (Robert, Taylor, & Wain, 2004).

Advanced Materials and Environmental Applications

A study on the synthesis of hierarchically porous polymer composites has utilized diiodobenzoic acids as co-monomers to introduce acidic functionality to the material. These materials, with their specific structural and chemical properties, have shown potential for environmental applications, such as the removal of chemical pollutants from aqueous solutions. This research highlights the role of diiodobenzoic acids in creating advanced materials with environmental cleanup capabilities (Choi, Kim, & Chang, 2017).

Electroorganic Synthesis

The electrochemical oxidation of dihydroxybenzoic acids, which are structurally related to 3,4-diiodobenzoic acid, has been explored in the synthesis of new organic compounds. These studies demonstrate the utility of these acids in the electroorganic synthesis domain, offering pathways to create novel benzofuro[2,3-d]pyrimidine derivatives with potential applications in pharmaceuticals and materials science (Nematollahi & Goodarzi, 2002).

Analytical Chemistry and Antioxidant Capacity Determination

An innovative electrochemical method for determining antioxidant capacity utilized 4-hydroxybenzoic acid, which shares functional groups with 3,4-diiodobenzoic acid, as a trapping agent for radicals. This methodology underscores the potential application of diiodobenzoic acids in analytical chemistry, particularly in assessing the antioxidant properties of various substances (Wang, Calas‐Blanchard, Cortina-Puig, Baohong, & Marty, 2009).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors of 3,4-Diiodobenzoic acid. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

3,4-diiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4I2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYULHRIYLAUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189179
Record name Benzoic acid, 3,4-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diiodobenzoic acid

CAS RN

35674-20-5
Record name 3,4-Diiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35674-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4-diiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035674205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
CJ Klemme, JH Hunter - The Journal of Organic Chemistry, 1940 - ACS Publications
The preparation of 2-amino-5-iodobenzoic acid has been effected by a number of different methods. Grothe (1) prepared it as early as 1878 by reduction of the corresponding nitro-iodo …
Number of citations: 44 pubs.acs.org
RW Higgins, CM Suter - Journal of the American Chemical …, 1939 - ACS Publications
Although many halogenated anthraquinones have been prepared, the known iodine derivatives are limited in number. The 1-and 2-iodoanthra-quinones have been obtained from the …
Number of citations: 4 pubs.acs.org
T Rausis, M Schlosser - European Journal of Organic Chemistry, 2002 - Wiley Online Library
Six different fluoroarenes were submitted to the same transformations. Direct deprotonation with alkyllithium or lithium dialkylamide as reagents and subsequent carboxylation afforded …
RL Weintraub, JW Brown, JC Nickerson… - Botanical …, 1952 - journals.uchicago.edu
1. Excision of the terminal bud of the seedling of Phaseolus vulgaris var. Black Valentine results in the formation of an abscission layer in the subjacent internode. A similar result can be …
Number of citations: 49 www.journals.uchicago.edu
J Jiang, GN Tew - Organic Letters, 2008 - ACS Publications
Novel triangular macrocycle isomers were synthesized through metathesis cyclization with high yield (77%). HPLC and MALDI-TOF showed that the purity of the macrocycles was …
Number of citations: 22 pubs.acs.org
OB Torres - 2011 - rave.ohiolink.edu
In this work synthetic peptides were used to study peptide tertiary structure nucleation and to probe the structural determinants of membrane activity. In the first study, we “crippled” 21-…
Number of citations: 2 rave.ohiolink.edu
O Osuji - 2020 - theses.hal.science
The monomeric units, benzyltetrahydroisoquinoline, parts of the total synthesis of trilobine, are obtained by short reaction sequences, from readily available commercial products. …
Number of citations: 7 theses.hal.science
WD Lotspeich - Annual Review of Physiology, 1958 - annualreviews.org
During the period covered by this article there have appeared a number of noteworthy reviews and monographs concerned with the kidney and with water and electrolyte balance. …
Number of citations: 19 www.annualreviews.org
RW Higgins - 1940 - Northwestern University
Number of citations: 0
SO Na - Summaries of Doctoral Dissertations Submitted to …, 1940 - Northwestern University.
Number of citations: 0

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